molecular formula C13H11FN2O B2998534 (E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide CAS No. 502758-86-3

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide

Cat. No. B2998534
M. Wt: 230.242
InChI Key: HLOJTCVHPNYDPX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem ID, and ChemSpider ID .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used for this include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Molecular Structure and Interaction

  • Analog compounds of (E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide, used as immunosuppressive drugs, have been studied for their molecular structures and interactions. These compounds, including 2-cyano-3-hydroxy-N-(2-fluorophenyl)but-2-enamide, show similar crystal packing and hydrogen-bonding networks, contributing to their potential in binding the ATP-binding pocket of the epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).

Electromagnetic and Electrochemical Properties

  • Polyamides with bis(diphenylamino)-fluorene units, related to the structure of (E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide, have been developed for their electrochromic and electrofluorescent properties. These materials demonstrate excellent solubility, thermal stability, and reversible multicolor electrochromic characteristics (Sun et al., 2016).

Optoelectronic Applications

  • Studies on 3-aryl-2-cyano acrylamide derivatives, which are structurally similar to (E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide, have shown distinct optical properties due to different stacking modes. These findings have implications for the development of materials with fluorescence switching capabilities (Song et al., 2015).

Corrosion Inhibition

  • Acrylamide derivatives related to (E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide have been investigated as corrosion inhibitors in nitric acid solutions for copper. These compounds show significant inhibition effects, making them potential candidates for industrial applications in corrosion protection (Abu-Rayyan et al., 2022).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-2-7-16-13(17)11(9-15)8-10-5-3-4-6-12(10)14/h2-6,8H,1,7H2,(H,16,17)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOJTCVHPNYDPX-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC=CC=C1F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide

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